

The Biological Role of Tetradecanedioic Acid: A Technical Guide for Researchers

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An In-depth Examination of a Key Dicarboxylic Acid Metabolite in Cellular Processes and Disease

Introduction

Tetradecanedioic acid (TDA), a 14-carbon α,ω -dicarboxylic acid, is an endogenous metabolite that has garnered increasing attention in the scientific community.[1] Initially viewed as a minor product of fatty acid metabolism, recent studies have illuminated its multifaceted roles in various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the biological significance of **tetradecanedioic acid**, with a focus on its metabolic pathways, its function as a biomarker, and its potential involvement in cellular signaling. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this intriguing molecule.

Physicochemical Properties

Tetradecanedioic acid is a straight-chain saturated dicarboxylic acid with the chemical formula $\text{HOOC}(\text{CH}_2)_{12}\text{COOH}$. [1] Its structure imparts amphipathic properties, with two polar carboxylic acid groups at either end of a long, nonpolar hydrocarbon chain.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₆ O ₄	[2]
Molecular Weight	258.35 g/mol	[2]
IUPAC Name	Tetradecanedioic acid	[3]
Synonyms	1,12-Dodecanedicarboxylic acid	[2]
Water Solubility	0.036 g/L	[3]
logP	3.63	[3]

Metabolic Pathways of Tetradecanedioic Acid

Tetradecanedioic acid is primarily a product of the ω -oxidation of long-chain fatty acids, followed by peroxisomal β -oxidation.[4]

ω -Oxidation of Fatty Acids

The initial step in the formation of dicarboxylic acids is the ω -oxidation of monocarboxylic fatty acids. This process occurs in the endoplasmic reticulum and is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies. These enzymes introduce a hydroxyl group at the terminal (ω) carbon of the fatty acid, which is subsequently oxidized to a carboxylic acid, forming a dicarboxylic acid.

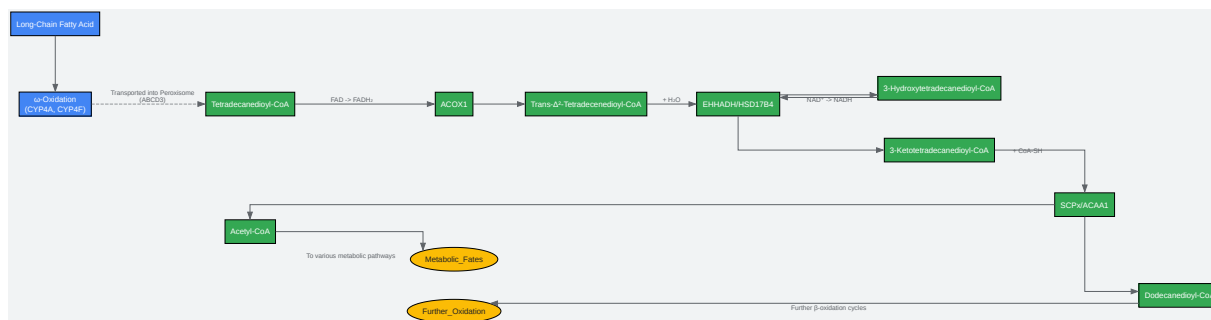
Peroxisomal β -Oxidation of Dicarboxylic Acids

Once formed, **tetradecanedioic acid** is transported into the peroxisome for catabolism via β -oxidation. This pathway involves a series of enzymatic reactions that sequentially shorten the dicarboxylic acid chain by two carbons per cycle, releasing acetyl-CoA.

The key enzymes involved in the peroxisomal β -oxidation of long-chain dicarboxylic acids are:

- ABCD3 (PMP70): A peroxisomal membrane protein responsible for transporting long-chain dicarboxylic acids into the peroxisome.[4]

- Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the first and rate-limiting step of β -oxidation, the dehydrogenation of the dicarboxylyl-CoA.[4]
- L-Bifunctional Protein (EHHADH) and D-Bifunctional Protein (HSD17B4): These enzymes exhibit both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[4]
- Peroxisomal Thiolases (SCPx and ACAA1): Catalyze the final step, the thiolytic cleavage of 3-ketoacyl-CoA to yield a chain-shortened dicarboxylyl-CoA and acetyl-CoA.[4]



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Figure 1: Overview of **Tetradecanedioic Acid** Metabolism.

Tetradecanedioic Acid as a Biomarker

Elevated levels of **tetradecanedioic acid** in biological fluids have been associated with several pathological conditions, making it a valuable biomarker.

Organic Anion-Transporting Polypeptide (OATP) Activity

Tetradecanedioic acid has been identified as an endogenous biomarker for assessing the activity of hepatic organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[5][6] These transporters are crucial for the hepatic uptake of a wide range of endogenous compounds and xenobiotics, including many drugs. Inhibition of OATPs can lead to significant drug-drug interactions (DDIs). Monitoring plasma concentrations of **tetradecanedioic acid** can provide a non-invasive method to evaluate the potential of a new drug candidate to cause OATP-mediated DDIs.[5]

Metabolic Disorders

Dicarboxylic aciduria, the increased excretion of dicarboxylic acids in urine, is a hallmark of several metabolic disorders.[7] This condition can arise from impaired mitochondrial fatty acid β -oxidation or an overload of the fatty acid oxidation pathways. While not specific to a single disorder, elevated urinary **tetradecanedioic acid** can be indicative of underlying metabolic dysfunction.

Liver Disease

Recent studies have highlighted a significant increase in salivary and serum levels of **tetradecanedioic acid** in patients with drug-induced liver injury (DILI).[8] This suggests that impaired hepatic fatty acid metabolism is a feature of DILI and that **tetradecanedioic acid** could serve as a non-invasive diagnostic biomarker for this condition.[8] Furthermore, altered levels of dicarboxylic acids have been observed in non-alcoholic fatty liver disease (NAFLD).[9][10]

Cardiovascular Disease

Epidemiological studies have suggested a positive correlation between plasma levels of **tetradecanedioic acid** and an increased risk of cardiovascular disease.[1] The underlying

mechanisms are still under investigation but may be related to alterations in lipid metabolism and inflammatory pathways. Bempedoic acid, a dicarboxylic acid derivative, is a clinically approved lipid-lowering agent, highlighting the therapeutic potential of targeting this class of molecules in cardiovascular disease.[11]

Quantitative Data on Tetradecanedioic Acid Levels

The concentration of **tetradecanedioic acid** in biological fluids can vary depending on the physiological or pathological state.

Biological Matrix	Condition	Concentration Range	Reference
Human Plasma	Standard Curve for Assay	2.5 - 1000 nM	[5]
Human Blood	Infant with 3-Hydroxydicarboxylic aciduria	0.088 - 3.4 μ M	
Human Saliva	Drug-Induced Liver Injury	Significantly increased vs. healthy controls	[8]

Note: Comprehensive data on the normal range of **tetradecanedioic acid** in healthy adult plasma and urine is still emerging. The provided data represents either analytical ranges or levels in specific pathological conditions.

Experimental Protocols

Quantification of Tetradecanedioic Acid in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the bioanalysis of **tetradecanedioic acid** in human plasma.[5]

1. Sample Preparation:

- To 50 µL of human plasma, add an internal standard solution (e.g., a stable isotope-labeled version of **tetradecanedioic acid**).
- Perform protein precipitation by adding 200 µL of acetonitrile.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).

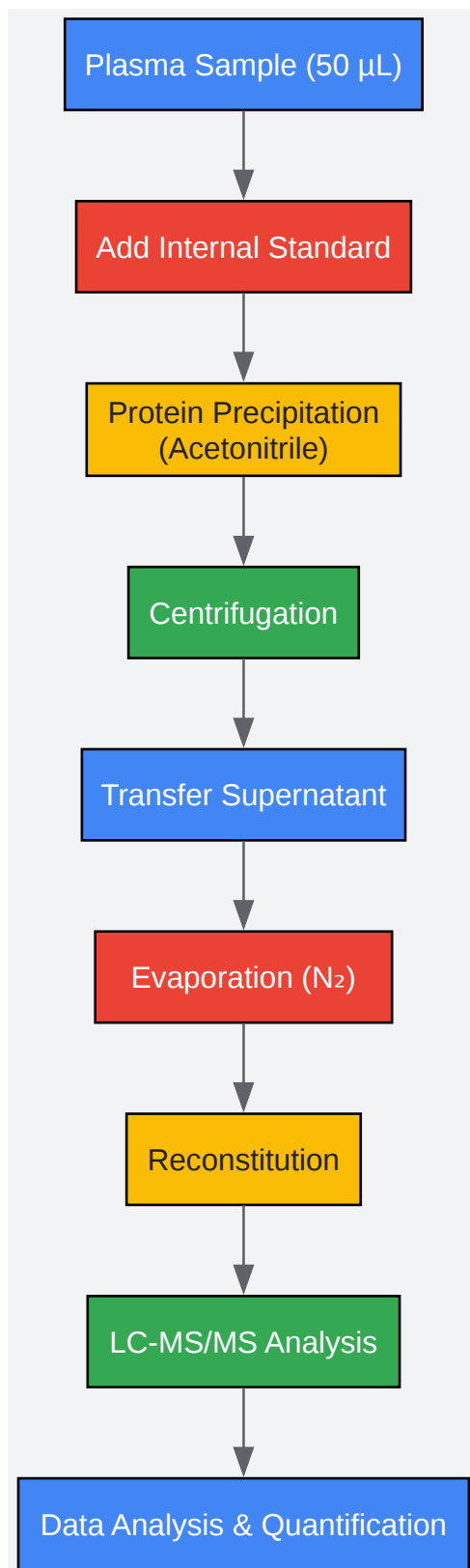
2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column is suitable for separation.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A gradient elution starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in negative mode.
 - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for **tetradecanedioic acid** and its internal standard.

3. Quantification:

- Construct a calibration curve using known concentrations of **tetradecanedioic acid** in a surrogate matrix (e.g., charcoal-stripped plasma).

- Quantify the concentration of **tetradecanedioic acid** in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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Figure 2: Workflow for LC-MS/MS Quantification.

Cell-Based OATP1B1 Substrate Assay

This protocol provides a general framework for assessing whether a compound, such as **tetradecanedioic acid**, is a substrate of the OATP1B1 transporter using a cell-based assay.^[8]
^[12]^[13]

1. Cell Culture:

- Use a cell line stably overexpressing the OATP1B1 transporter (e.g., HEK293-OATP1B1) and a corresponding mock-transfected cell line as a negative control.
- Culture the cells in appropriate media and conditions until they reach a suitable confluency for the assay.

2. Uptake Assay:

- Seed the OATP1B1-expressing and mock cells into a multi-well plate (e.g., 24- or 96-well).
- On the day of the assay, wash the cells with a pre-warmed uptake buffer.
- Incubate the cells with a solution containing **tetradecanedioic acid** at a defined concentration in the uptake buffer for a specific time period (e.g., 5-30 minutes) at 37°C.
- To determine if the uptake is transporter-mediated, include a control group where the OATP1B1-expressing cells are co-incubated with a known OATP1B1 inhibitor (e.g., rifampicin).
- Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
- Lyse the cells to release the intracellular contents.

3. Analysis:

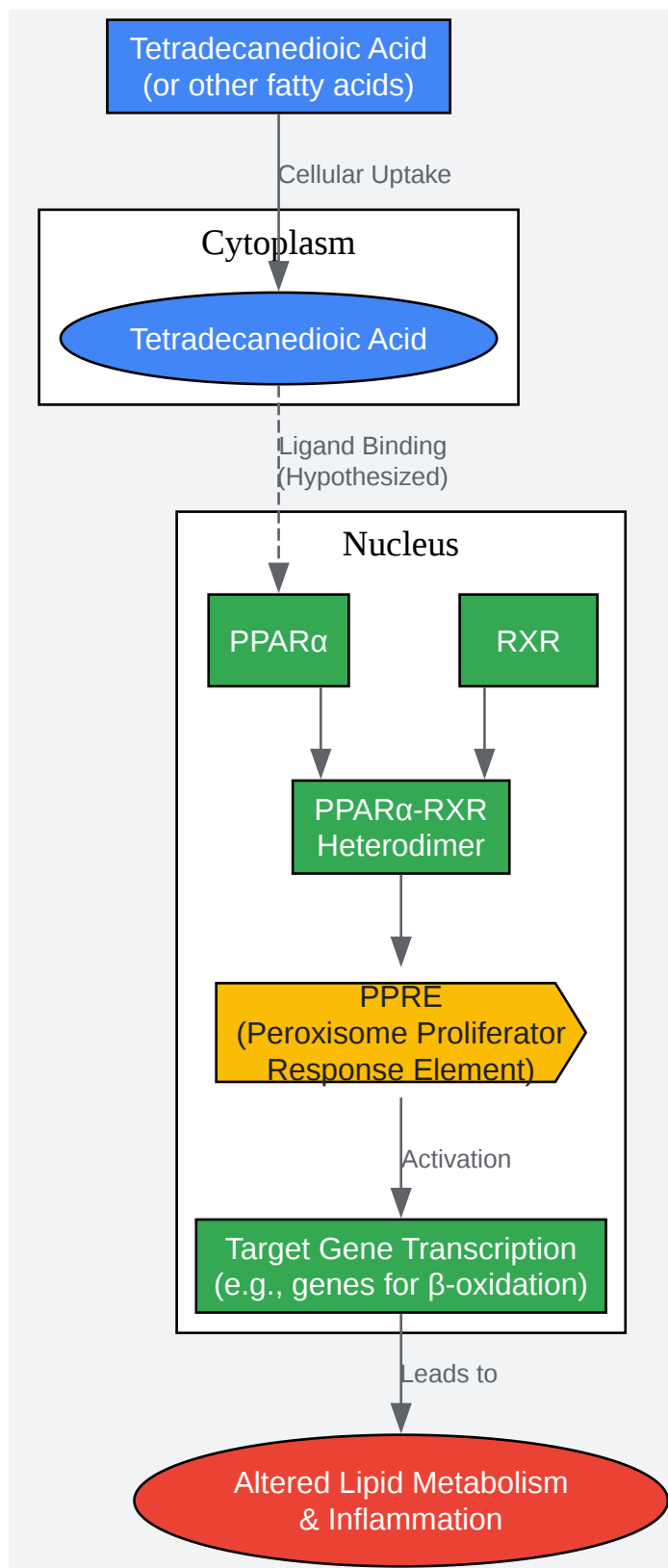
- Quantify the intracellular concentration of **tetradecanedioic acid** in the cell lysates using a validated analytical method, such as LC-MS/MS.

- Calculate the net uptake by subtracting the amount of **tetradecanedioic acid** in the mock cells from that in the OATP1B1-expressing cells.
- A compound is typically considered a substrate if the uptake ratio (OATP1B1-expressing cells / mock cells) is ≥ 2 and the uptake is significantly inhibited (e.g., $\geq 50\%$) by a known OATP1B1 inhibitor.[8]

Potential Role in Gene Regulation

Long-chain fatty acids and their derivatives are known to act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs), which are key regulators of lipid metabolism and inflammation.[4][14] While direct binding and activation of these receptors by **tetradecanedioic acid** have not been extensively characterized, its structural similarity to other fatty acid ligands suggests a potential role in modulating the activity of these transcription factors.

Activation of PPAR α , for instance, leads to the upregulation of genes involved in fatty acid oxidation, including those in the peroxisomal pathway.[4] It is plausible that **tetradecanedioic acid**, or its metabolites, could participate in a feedback loop to regulate its own metabolism and that of other lipids through PPAR α signaling. Further research is needed to elucidate the specific interactions between **tetradecanedioic acid** and nuclear receptors and to identify its downstream target genes.



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Figure 3: Hypothesized Nuclear Receptor Signaling.

Conclusion and Future Directions

Tetradecanedioic acid has emerged as a significant metabolite with diverse biological roles, extending beyond its function as a simple catabolic intermediate. Its utility as a biomarker for OATP activity, metabolic disorders, and liver disease is becoming increasingly evident. The metabolic pathways involved in its synthesis and degradation are well-defined, providing a basis for understanding its regulation.

Future research should focus on several key areas:

- **Quantitative Profiling:** Establishing robust reference ranges for **tetradecanedioic acid** in various biological matrices from healthy and diseased populations will be crucial for its clinical application as a biomarker.
- **Nuclear Receptor Interactions:** Elucidating the direct interactions of **tetradecanedioic acid** with nuclear receptors such as PPARs and LXRs will provide a deeper understanding of its role in regulating gene expression and cellular metabolism.
- **Therapeutic Potential:** Given the success of dicarboxylic acid derivatives like bempedoic acid, further investigation into the therapeutic modulation of **tetradecanedioic acid** levels or its signaling pathways may open new avenues for the treatment of metabolic and cardiovascular diseases.

In conclusion, **tetradecanedioic acid** represents a promising area of research with the potential to yield novel diagnostic and therapeutic strategies for a range of human diseases. This technical guide provides a solid foundation for researchers to explore the multifaceted biology of this important metabolite.

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